N-(naphtho[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c27-22(17-8-11-18(12-9-17)31(28,29)26-14-4-1-5-15-26)25-23-24-21-19-7-3-2-6-16(19)10-13-20(21)30-23/h2-3,6-13H,1,4-5,14-15H2,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREIXORGCGOZTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(naphtho[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from the preparation of benzothiazole intermediates. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .
Chemical Reactions Analysis
Oxidation Reactions
The naphtho[1,2-d]thiazole ring system and sulfonamide group are key sites for oxidation:
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Thiazole Ring Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic or basic conditions oxidizes the thiazole sulfur, forming sulfoxide or sulfone derivatives. Chromium trioxide (CrO₃) in acetic acid selectively oxidizes the methylene bridge in the naphthothiazole system.
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Sulfonamide Stability : The piperidin-1-ylsulfonyl group is resistant to further oxidation under mild conditions but may decompose under prolonged exposure to strong oxidizers like hydrogen peroxide (H₂O₂) .
Table 1: Oxidation Reaction Conditions and Products
Reduction Reactions
Reduction targets the amide and aromatic systems:
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Amide Reduction : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran reduces the benzamide carbonyl to a methylene group, yielding a secondary amine.
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Aromatic Ring Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) partially saturates the naphthalene ring, forming dihydro derivatives without affecting the thiazole ring .
Table 2: Reduction Reaction Parameters
| Reagent | Conditions | Major Product | Selectivity |
|---|---|---|---|
| LiAlH₄ (3 eq) | THF, 0°C→RT, 4 hr | N-(naphthothiazol-2-yl)benzylamine | High |
| H₂ (1 atm), 10% Pd/C | EtOH, RT, 12 hr | 5,6-Dihydronaphtho[1,2-d]thiazole analog | Moderate |
Nucleophilic Substitution
The sulfonamide group participates in nucleophilic displacements:
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Piperidine Replacement : Heating with primary amines (e.g., methylamine) in DMF replaces the piperidine moiety, forming new sulfonamides .
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Benzamide Hydrolysis : Strong bases (e.g., NaOH, 6 M) cleave the amide bond, producing 4-(piperidin-1-ylsulfonyl)benzoic acid and naphthothiazol-2-amine.
Table 3: Substitution Reaction Outcomes
Photochemical Reactions
The extended π-system undergoes UV-induced cycloadditions:
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[2+2] Cycloaddition : Irradiation at 254 nm in acetonitrile forms a cyclobutane ring between the naphthalene and benzamide aryl groups .
Key Findings :
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Quantum yield: Φ = 0.18 ± 0.02 (λ = 254 nm).
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Reaction reversibility: 40% reversion to starting material after 48 hr in darkness .
Cross-Coupling Reactions
Functionalization via palladium catalysis:
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Suzuki-Miyaura Coupling : Requires prior bromination at the naphthalene C3 position. Using Pd(PPh₃)₄ and arylboronic acids yields biaryl derivatives .
Optimized Protocol :
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(naphtho[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves the reaction of naphtho[1,2-d]thiazole derivatives with piperidine sulfonamides. The compound can be synthesized through a multi-step process that ensures high yields and purity. For example, the introduction of the piperidine moiety is critical for enhancing the biological activity of the resulting compound.
The compound exhibits interesting photophysical characteristics, particularly fluorescence. The extended π-conjugated system of the naphtho[1,2-d]thiazole structure contributes to significant bathochromic shifts in its absorption and emission spectra. This property makes it suitable for applications in fluorescent imaging and sensing technologies.
Table 2: Photophysical Properties
| Property | Value |
|---|---|
| Maximum Absorption (λmax) | 564 nm |
| Stokes Shift | Significant |
| Quantum Yield (Φ) | High |
Antimicrobial Activity
This compound has demonstrated notable antimicrobial activity against various pathogens including Candida albicans and Staphylococcus aureus. The incorporation of nitrogen-containing heterocycles enhances its efficacy against resistant strains.
Anticancer Potential
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. The mechanism of action is believed to involve interference with tubulin polymerization, similar to other piperazine derivatives that have shown antiproliferative effects against cancer cell lines.
| Activity Type | Target Organisms/Cells | IC50 (µM) |
|---|---|---|
| Antimicrobial | S. aureus, C. albicans | <10 |
| Anticancer | A549 (lung cancer) | 2.8–7.8 |
Case Studies and Research Findings
Several research initiatives have focused on elucidating the structure-activity relationships (SAR) of this compound and its analogs:
- Study on Antimicrobial Activity : A recent study reported that compounds bearing piperidine groups showed enhanced antibacterial activity against Staphylococcus species, suggesting potential use as new antibacterial agents .
- Anticancer Research : Another study evaluated a series of naphtho[1,2-d]thiazole derivatives for their cytotoxic effects on breast cancer cell lines such as MCF-7 and MDA-MB-231. The results indicated a synergistic effect when combined with doxorubicin .
Mechanism of Action
The mechanism of action of N-(naphtho[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme cyclooxygenase (COX), which plays a key role in the inflammatory process . Additionally, molecular docking studies have suggested that the compound can bind to the active site of certain bacterial enzymes, thereby inhibiting their function and preventing bacterial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole-Benzamide Scaffolds
The compound shares a benzamide-thiazole core with several derivatives reported in the literature. Key comparisons include:
Compound 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide)
- Structural Similarities : Both compounds feature a thiazol-2-yl benzamide backbone and a piperidin-1-ylsulfonyl substituent.
- Key Differences : The target compound substitutes the 2,5-dimethylphenyl group in 2D216 with a naphtho[1,2-d]thiazole system, enhancing aromaticity and steric bulk.
- Biological Activity : 2D216 demonstrated potent NF-κB activation in adjuvant screening assays, suggesting that the piperidin-1-ylsulfonyl group is critical for bioactivity. The naphtho-thiazole modification in the target compound may influence solubility or target binding affinity .
Compounds 4d–4i (Iranian Journal of Pharmaceutical Research, 2021)
- Structural Features: These derivatives (e.g., 4d: 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) incorporate pyridyl or morpholinomethyl substituents on the thiazole ring, differing from the naphtho-thiazole system in the target compound.
- Physicochemical Data :
Naphtho-Thiazole Derivatives (International Journal of Molecular Sciences, 2014)
Compounds such as 11 (2-[7-benzamido-6-iminopyrimidino[4,5-c]pyrazol-2-yl]naphthalino[1,2-d]thiazole) and 12 (2-[3-(2-ethoxy-4-oxo-5-dihydro-1,3-thiazol-3-yl)-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole) highlight the versatility of naphtho-thiazole scaffolds:
- Physicochemical Properties :
- Key Contrast: The target compound lacks the pyrimidine or cyano groups present in 11 and 12, which may reduce polarity and alter metabolic stability.
Triethyleneglycol-Modified Analog (Original Research, 2018)
4-((2-Azidoethoxy)triethyleneglycol)-N-(4-pyridin-2-yl)thiazol-2-yl)benzamide introduces a polyethylene glycol (PEG) chain to enhance solubility.
Research Implications and Gaps
- The piperidin-1-ylsulfonyl group appears critical for NF-κB-related activity, as seen in 2D216 and the target compound .
- The naphtho-thiazole system may improve target binding via π-π interactions but could reduce solubility compared to pyridyl analogs .
- Data Gaps : Melting points, spectral data, and quantitative bioactivity metrics for the target compound are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
N-(naphtho[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data.
1. Synthesis of the Compound
The synthesis of this compound typically involves the reaction of naphtho[1,2-d]thiazol-2-ylamine with 4-(piperidin-1-ylsulfonyl)benzoyl chloride. The reaction is generally conducted under controlled conditions with a base such as triethylamine. The yield and purity of the synthesized compound can vary based on the specific reaction conditions employed.
Antimicrobial Properties
Recent studies have shown that derivatives of naphtho[1,2-d]thiazole exhibit notable antimicrobial activity. For instance, compounds similar to this compound have been reported to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The mechanism of action is believed to involve disruption of bacterial cell functions after cellular uptake, leading to morphological changes in bacterial cells without significant membrane disintegration .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation. The structural similarity to other known anticancer agents suggests that it could target similar pathways, although detailed studies are needed to elucidate its exact mechanisms .
The biological activity of this compound can be attributed to several mechanisms:
Cellular Uptake: The positive ionic form of the compound facilitates its entry into microbial cells due to the negative charge of microbial cell walls .
Targeting Cellular Functions: Once inside the cell, it appears to affect cellular functions rather than merely disrupting the cell membrane. This is evidenced by observations of hollowed-out bacterial cytoplasms in treated specimens .
4. Comparative Analysis
A comparison with related compounds helps to highlight the unique properties and potential advantages of this compound:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|
| This compound | Effective against MRSA | Potential inhibitor of cancer cell proliferation | Disrupts cellular functions |
| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole | Effective against S. aureus, MRSA | Moderate activity | Membrane disruption |
| N-(4,9-dioxo-naphtho[2,3-d]thiazol)benzamide | Moderate activity against fungi | High anticancer potential | Enzyme inhibition |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of derivatives similar to this compound, it was found that modifications in the piperidine structure significantly enhanced activity against MRSA and other resistant strains. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.
Case Study 2: Anticancer Potential
Another research effort focused on the anticancer potential of naphtho[1,2-d]thiazole derivatives revealed that certain compounds could inhibit cancer cell lines effectively at nanomolar concentrations. The results indicated a promising avenue for developing new anticancer therapies based on this scaffold .
Q & A
Q. Table 1. Comparative Yields and Melting Points of Analogous Compounds
| Compound Class | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|
| Benzothiazole-piperazine | 78–90 | 99.9–177.2 | |
| Thiadiazole-benzamide | 24–39 | 97–100 | |
| ITK inhibitor analogs | 6–17 | N/A |
Q. Table 2. Receptor Binding Affinities of Thiazole Derivatives
| Compound | A (nM) | A (nM) | Selectivity (A/A) |
|---|---|---|---|
| Thiadiazole-4-hydroxybenzamide | 7 | >1000 | 142 |
| Piperidine sulfonyl analog | 20 | 82 | 4.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
